Biotin-C5-Azide
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Overview
Description
It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable triazole linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-C5-Azide is synthesized through a series of chemical reactions starting from biotin. The process involves the introduction of an azide group to the biotin molecule. The synthetic route typically includes the following steps:
- Protection of the carboxyl group of biotin.
- Introduction of a pentyl linker to the biotin molecule.
- Conversion of the terminal group to an azide group using sodium azide under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce this compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Biotin-C5-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation applications .
Common Reagents and Conditions:
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions. .
Major Products: The major products formed from these reactions are biotinylated conjugates, which are stable and can be used for various labeling and detection applications .
Scientific Research Applications
Biotin-C5-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of bioconjugates and functionalized materials.
Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for detection and purification purposes.
Medicine: Utilized in the development of diagnostic assays and targeted drug delivery systems.
Industry: Applied in the production of biotinylated reagents and materials for various industrial processes
Mechanism of Action
Biotin-C5-Azide exerts its effects through click chemistry reactions. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling and modification of biomolecules .
Comparison with Similar Compounds
Biotin-PEG4-Azide: Contains a polyethylene glycol linker and is used for similar bioconjugation applications.
Biotin-DBCO: Contains a dibenzocyclooctyne group and is used for strain-promoted alkyne-azide cycloaddition reactions.
Biotin-BCN: Contains a bicyclononyne group and is also used for strain-promoted alkyne-azide cycloaddition reactions
Uniqueness: Biotin-C5-Azide is unique due to its pentyl linker, which provides flexibility and reduces steric hindrance in bioconjugation reactions. This makes it particularly suitable for labeling large biomolecules and complex structures .
Properties
IUPAC Name |
(3aS,4S,6aR)-4-(5-azidopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c11-15-12-5-3-1-2-4-8-9-7(6-17-8)13-10(16)14-9/h7-9H,1-6H2,(H2,13,14,16)/t7-,8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDCRNNAOYVBRW-CIUDSAMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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